Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate
CAS No.: 881673-79-6
Cat. No.: VC13352140
Molecular Formula: C13H12BrNO4S
Molecular Weight: 358.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-79-6 |
|---|---|
| Molecular Formula | C13H12BrNO4S |
| Molecular Weight | 358.21 g/mol |
| IUPAC Name | methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3 |
| Standard InChI Key | IRTLFDBQEHXPBS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC |
Introduction
Structural and Chemical Properties
Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family, a five-membered aromatic ring containing one nitrogen atom. The compound’s structure is defined by three key substituents:
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A bromine atom at the 5-position, introducing electrophilic character.
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A tosyl group (-SO₂C₆H₄CH₃) at the 1-position, enhancing stability and directing subsequent reactions.
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A methyl carboxylate (-COOCH₃) at the 3-position, offering a handle for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂BrNO₄S |
| Molecular Weight | 358.21 g/mol |
| CAS Number | 881673-79-6 |
| IUPAC Name | methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |
The planar pyrrole ring facilitates π-π stacking interactions, while the electron-withdrawing tosyl and bromine groups reduce electron density, making the compound amenable to nucleophilic substitution and cross-coupling reactions.
Synthesis Pathways
The synthesis of methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate typically involves multi-step sequences starting from simpler pyrrole precursors. While detailed protocols are scarce in open literature, analogous routes for related brominated pyrroles provide insights:
Condensation and Bromination
A common strategy involves:
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Pyrrole Ring Formation: Condensation of diethyl acetylenedicarboxylate with methylhydrazine to generate a hydroxylated pyrrole intermediate .
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Bromination: Treatment with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) introduces bromine at the 5-position .
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Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) installs the tosyl group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrole Formation | Diethyl acetylenedicarboxylate, methylhydrazine, EtOH, reflux | 65% |
| Bromination | PBr₃, CH₂Cl₂, 0°C → rt | 72% |
| Tosylation | TsCl, pyridine, DMAP, rt | 85% |
Notably, recent patents emphasize safer alternatives to traditional brominating agents like cyanogen bromide, which pose significant toxicity and operational hazards .
Reactivity and Functionalization
The compound’s reactivity is dominated by its electrophilic substituents:
Nucleophilic Substitution
Future Directions
Research gaps include:
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Mechanistic Studies: Elucidating the compound’s metabolic pathways and off-target effects.
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Green Synthesis: Developing catalytic bromination methods to replace stoichiometric PBr₃.
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Therapeutic Exploration: Screening against emerging viral targets (e.g., SARS-CoV-2 protease).
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